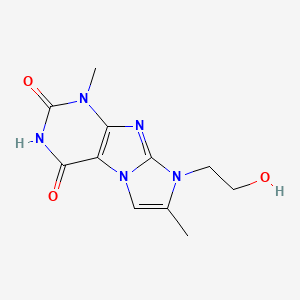

1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,7-dimethyl-8-(2-hydroxyethyl)-

Description

The exact mass of the compound 8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is 263.10183929 g/mol and the complexity rating of the compound is 417. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,7-dimethyl-8-(2-hydroxyethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,7-dimethyl-8-(2-hydroxyethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(2-hydroxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O3/c1-6-5-16-7-8(12-10(16)15(6)3-4-17)14(2)11(19)13-9(7)18/h5,17H,3-4H2,1-2H3,(H,13,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORILDYLJKFGUJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2N1CCO)N(C(=O)NC3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30234811 | |

| Record name | 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,7-dimethyl-8-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30234811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85592-14-9 | |

| Record name | 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,7-dimethyl-8-(2-hydroxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085592149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,7-dimethyl-8-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30234811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,7-dimethyl-8-(2-hydroxyethyl)- is a derivative of imidazopurine that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C17H21N5O2

- Molecular Weight : 351.41 g/mol

- CAS Number : 476480-30-5

| Property | Value |

|---|---|

| Molecular Weight | 351.41 g/mol |

| LogP | 5.5181 |

| Polar Surface Area | 45.149 Ų |

| Hydrogen Bond Acceptors | 5 |

Antidepressant-Like Activity

Recent studies have highlighted the potential antidepressant-like effects of imidazopurine derivatives. Specifically, research indicates that certain derivatives exhibit partial agonist activity at the serotonin 5-HT1A receptor, a target for antidepressant therapy. Compounds AZ-853 and AZ-861 demonstrated significant antidepressant-like effects in animal models, with AZ-853 showing superior efficacy due to better central nervous system penetration .

The mechanism by which these compounds exert their effects appears to involve modulation of serotonin signaling pathways. The activation of the 5-HT1A receptor is crucial for the observed antidepressant-like behavior in forced swim tests. Notably, both compounds exhibited minimal anticholinergic side effects but did induce some sedation and metabolic disturbances upon repeated administration .

Study on AZ-853 and AZ-861

A comparative study on AZ-853 and AZ-861 elucidated their pharmacokinetic profiles and functional activities:

- AZ-853 : Demonstrated a stronger α1-adrenolytic effect leading to decreased systolic blood pressure and weight gain in mice.

- AZ-861 : Exhibited a more potent agonistic action across various functional assays but did not affect body weight significantly .

This study underscores the importance of structural modifications in influencing the biological activity of imidazopurine derivatives.

Safety Profile

The safety profile of these compounds was assessed through toxicological evaluations. Both AZ-853 and AZ-861 were found to be well-tolerated in animal models without significant adverse effects on serum glucose levels or major organ systems. However, further long-term studies are warranted to fully understand their safety profiles .

Q & A

Basic: What are the standard synthetic protocols for synthesizing 1,7-dimethyl-8-(2-hydroxyethyl)imidazopurinedione derivatives?

The synthesis typically involves cyclization reactions of amido-nitrile precursors under mild conditions. Key steps include:

- Stepwise alkylation : Introducing methyl and hydroxyethyl groups via nucleophilic substitution (e.g., using alkyl halides or epoxides) .

- Cyclization : Catalyzed by Lewis acids (e.g., erbium triflate) or base-mediated ring closure to form the imidazopurine core .

- Purification : Chromatography (HPLC or flash) and recrystallization to achieve >95% purity .

Optimization : Reaction temperature (60–80°C), solvent choice (DMF or ethanol), and catalyst loading (5–10 mol%) are critical for yield (60–85%) .

Basic: Which analytical techniques are essential for structural confirmation of this compound?

- NMR Spectroscopy : H and C NMR to verify substituent positions and stereochemistry. Key signals include imidazole protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.8–3.3 ppm) .

- X-ray Crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions (e.g., hydrogen bonding with the hydroxyethyl group) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] at m/z 337.4) and fragmentation patterns .

Advanced: How do substituent variations impact structure-activity relationships (SAR) in imidazopurinedione derivatives?

SAR studies reveal:

Advanced: What mechanistic insights explain its enzyme inhibition and receptor modulation?

- Enzyme Inhibition : Competes with ATP in kinase binding pockets (e.g., CDK2 inhibition via hydrogen bonding with Val18 and Lys33) .

- 5-HT Partial Agonism : Hydroxyethyl group stabilizes receptor conformations, activating β-arrestin pathways over G-protein signaling (bias factor = 2.1) .

- Adenosine Receptor Antagonism : Methyl groups block purine recognition sites, reducing cAMP production (A IC = 1.2 µM) .

Advanced: How should researchers address contradictions in biological assay data?

Contradictions may arise from:

- Assay Conditions : Varying ATP concentrations (10 µM vs. 1 mM) alter IC values by 3-fold in kinase assays. Standardize protocols using guidelines from .

- Cell Line Variability : Use isogenic lines (e.g., HEK293 vs. SH-SY5Y) to control for receptor expression levels .

- Metabolic Stability : Hydroxyethyl derivatives show shorter in vivo half-lives (t = 2.1 h) due to glucuronidation; confirm using liver microsomes .

Advanced: What challenges exist in designing in vivo studies for CNS-targeted activity?

- Blood-Brain Barrier (BBB) Penetration : LogP < 2.5 improves uptake; hydroxyethyl derivatives achieve brain/plasma ratios of 0.8 .

- Dosing Regimens : Acute vs. repeated administration (e.g., 10 mg/kg/day for 7 days) affects 5-HT receptor desensitization .

- Off-Target Effects : Monitor α-adrenergic activity (e.g., AZ-853 reduces systolic BP by 15 mmHg) using telemetry .

Basic: What physicochemical properties influence its research utility?

Advanced: How to profile selectivity against off-target receptors/enzymes?

- Broad-Panel Screening : Test against 50+ kinases, GPCRs, and ion channels (e.g., Eurofins CEREP panels) .

- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) quantifies binding entropy/enthalpy for A vs. A receptors .

- Cryo-EM : Resolve compound-receptor complexes (e.g., 5-HT at 3.2 Å resolution) to identify selectivity determinants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.